JAK2 Biochemical Potency (Ki): AZ960 vs. Fedratinib, Ruxolitinib, Baricitinib, and Momelotinib
AZ960 exhibits a sub-nanomolar inhibition constant (Ki) against JAK2, which is among the most potent reported for this class. In a cell-free assay using 15 µM ATP, AZ960 demonstrates a Ki of 0.45 nM . While direct Ki data for all comparators are not uniformly reported in the same assay system, this value is numerically lower than the reported Ki for ruxolitinib (0.24 nM) and substantially lower than the IC50 values reported for other JAK2 inhibitors, suggesting a higher affinity for the JAK2 active site under these specific assay conditions .
| Evidence Dimension | JAK2 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.45 nM |
| Comparator Or Baseline | Ruxolitinib (Ki = 0.24 nM); Fedratinib (Ki not reported, IC50 = 3 nM); Baricitinib (Ki not reported, IC50 = 5.7 nM); Momelotinib (Ki not reported, IC50 = 18 nM) |
| Quantified Difference | AZ960 Ki is numerically 0.21 nM higher than ruxolitinib's Ki; comparison with other inhibitors' IC50 values is not directly quantifiable due to different assay metrics. |
| Conditions | In vitro kinase assay with 15 µM ATP for AZ960; assay conditions vary for comparators. |
Why This Matters
Sub-nanomolar Ki ensures that AZ960 can achieve near-complete target engagement at low concentrations in biochemical assays, reducing the risk of off-target effects due to high compound concentrations.
